molecular formula C21H23F4N3O2 B2437626 (3-Fluoro-4-methoxyphenyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone CAS No. 2415504-02-6

(3-Fluoro-4-methoxyphenyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone

Cat. No. B2437626
M. Wt: 425.428
InChI Key: WRRFWGYSAQTKOY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a methoxy group, a trifluoromethyl group, and an amine group. These functional groups could potentially give the compound various chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, a common feature in many pharmaceuticals, could potentially impact the compound’s biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the methoxy group could potentially undergo reactions such as demethylation, while the trifluoromethyl group could participate in reactions such as nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could impact its solubility and permeability .

Future Directions

The future research directions involving this compound could include further studies to elucidate its synthesis, properties, and potential applications. For example, if this compound has biological activity, it could be studied as a potential therapeutic agent .

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F4N3O2/c1-27(19-12-16(5-8-26-19)21(23,24)25)13-14-6-9-28(10-7-14)20(29)15-3-4-18(30-2)17(22)11-15/h3-5,8,11-12,14H,6-7,9-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRFWGYSAQTKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)F)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine

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